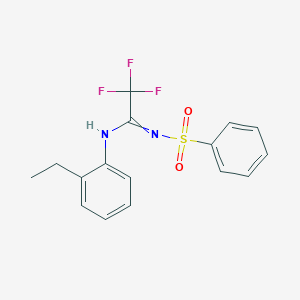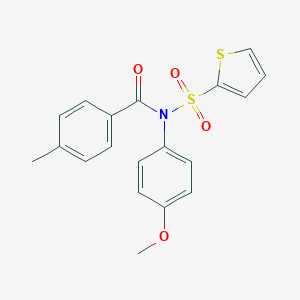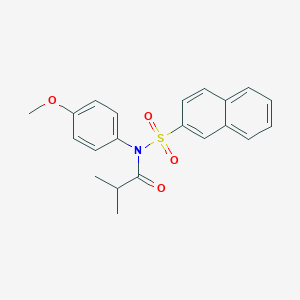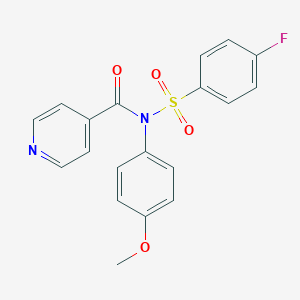
N-(2,6-diethylphenyl)-2-(propylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diethylphenyl)-2-(propylthio)acetamide, also known as DEET, is a synthetic chemical compound that has been used as a mosquito repellent for over 60 years. It was first developed by the United States Army in 1946 and is now one of the most widely used insect repellents in the world. DEET has been extensively studied for its effectiveness in repelling mosquitoes and other insects, as well as its potential health and environmental effects.
Wirkmechanismus
The exact mechanism of action of N-(2,6-diethylphenyl)-2-(propylthio)acetamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect and locate its host. N-(2,6-diethylphenyl)-2-(propylthio)acetamide may also interfere with the insect's ability to feed, causing it to lose interest in biting.
Biochemical and Physiological Effects
N-(2,6-diethylphenyl)-2-(propylthio)acetamide has been found to have low toxicity in humans and is generally considered safe when used as directed. However, some studies have suggested that N-(2,6-diethylphenyl)-2-(propylthio)acetamide may have neurotoxic effects in certain populations, such as children and pregnant women. N-(2,6-diethylphenyl)-2-(propylthio)acetamide has also been found to have some environmental effects, including toxicity to aquatic organisms and potential groundwater contamination.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-diethylphenyl)-2-(propylthio)acetamide is a widely used insect repellent and has been extensively studied for its effectiveness and safety. Its availability and low cost make it a popular choice for use in laboratory experiments. However, its potential health and environmental effects should be taken into consideration when using it in laboratory settings.
Zukünftige Richtungen
There are several areas of future research related to N-(2,6-diethylphenyl)-2-(propylthio)acetamide. One area of interest is the development of new insect repellents that are more effective and have fewer potential health and environmental effects. Another area of research is the development of new formulations of N-(2,6-diethylphenyl)-2-(propylthio)acetamide that are more effective and longer lasting. Additionally, more research is needed to fully understand the mechanism of action of N-(2,6-diethylphenyl)-2-(propylthio)acetamide and its potential health and environmental effects.
Synthesemethoden
N-(2,6-diethylphenyl)-2-(propylthio)acetamide is synthesized through a multi-step process that involves the reaction of 2,6-diethylphenol with thionyl chloride to form 2,6-diethylphenyl chlorothionoformate. This intermediate is then reacted with propylamine to form N-(2,6-diethylphenyl)-2-(propylthio)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2,6-diethylphenyl)-2-(propylthio)acetamide has been extensively studied for its effectiveness in repelling mosquitoes and other insects. It has been found to be highly effective in preventing mosquito bites and reducing the transmission of mosquito-borne diseases such as malaria, dengue fever, and Zika virus. N-(2,6-diethylphenyl)-2-(propylthio)acetamide has also been studied for its potential use as a tick repellent and has been found to be effective against several species of ticks.
Eigenschaften
Molekularformel |
C15H23NOS |
|---|---|
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
N-(2,6-diethylphenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C15H23NOS/c1-4-10-18-11-14(17)16-15-12(5-2)8-7-9-13(15)6-3/h7-9H,4-6,10-11H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
IIFWBMRBSLHGDF-UHFFFAOYSA-N |
SMILES |
CCCSCC(=O)NC1=C(C=CC=C1CC)CC |
Kanonische SMILES |
CCCSCC(=O)NC1=C(C=CC=C1CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)




